2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 2,3,4-trimethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. This reaction forms an intermediate which then undergoes cyclization and subsequent reactions to introduce the hydroxymethyl and amino groups, leading to the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the nitro group results in an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential pharmacological activities. They have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dimethylpyrimidine
Uniqueness
Compared to these similar compounds, 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile stands out due to its complex structure and the presence of multiple functional groups
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7/c1-24-13-5-4-10(15(25-2)17(13)26-3)14-11(7-20)19(21)28-16-12(23)6-9(8-22)27-18(14)16/h4-6,14,22H,8,21H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHABHMEJBXPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301112021 |
Source
|
Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301112021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674805-36-8 |
Source
|
Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=674805-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301112021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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